molecular formula C7H6ClNO4S B3380018 3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid CAS No. 1803604-44-5

3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid

Cat. No.: B3380018
CAS No.: 1803604-44-5
M. Wt: 235.65 g/mol
InChI Key: YWVVSDPNGWZBJN-UHFFFAOYSA-N
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Description

3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid (molecular formula: C₇H₆ClNO₄S) is a pyridine derivative characterized by a chlorine atom at position 3 and a methanesulfonyl group (-SO₂CH₃) at position 4. Its monoisotopic mass is 234.97061 Da, and its InChIKey is YWVVSDPNGWZBJN-UHFFFAOYSA-N .

Properties

IUPAC Name

3-chloro-6-methylsulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVVSDPNGWZBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid typically involves the chlorination of 6-methanesulfonylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring . Common reagents used in this synthesis include thionyl chloride (SOCl2) and chlorinating agents such as phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position 6) Molecular Formula Molar Mass (Da) Key Features
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid Methanesulfonyl (-SO₂CH₃) C₇H₆ClNO₄S 234.97 Strong electron-withdrawing group; enhances acidity and stability
3-Chloro-6-hydroxypyridine-2-carboxylic acid Hydroxyl (-OH) C₆H₄ClNO₃ 173.56 Increased solubility in polar solvents; potential for hydrogen bonding
3-Chloro-6-methoxypyridine-2-carboxylic acid Methoxy (-OCH₃) C₇H₆ClNO₃ 199.58 Electron-donating group; reduces acidity compared to sulfonyl derivatives
3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic acid Methylphenylsulfanyl (-S-C₆H₄CH₃) C₁₃H₁₀ClNO₂S 279.74 Bulky substituent; may influence steric interactions in binding
3-Bromo-6-chloro-2-pyridinecarboxylic acid Bromine (Position 3) C₆H₃BrClNO₂ 236.45 Heavier halogen substitution; alters electronic properties and reactivity

Functional Implications of Substituents

  • Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group in the target compound enhances acidity due to its strong electron-withdrawing nature, making it more reactive in deprotonation reactions compared to the methoxy analog . The hydroxyl group () increases solubility in aqueous media but may reduce stability under acidic conditions .
  • Steric and Binding Effects: The methylphenylsulfanyl group () introduces steric bulk, which could hinder interactions in enzyme-binding pockets or catalytic sites .

Biological Activity

3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid is a heterocyclic compound with notable biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C₇H₈ClNO₃S
  • Molecular Weight: 239.67 g/mol
  • CAS Number: [insert CAS number here]

The compound features a pyridine ring substituted with a chloro group, a methanesulfonyl group, and a carboxylic acid functional group. These structural elements contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its electrophilic nature, enhanced by the electron-withdrawing effects of the chloro and methanesulfonyl groups. This reactivity allows it to participate in nucleophilic attacks, making it a potential inhibitor for various biological targets.

Key Mechanisms:

  • Electrophilic Attack: The compound acts as an electrophile, allowing it to react with nucleophiles in biological systems.
  • Covalent Modification: Similar compounds have demonstrated the ability to covalently modify active site residues in target proteins, which is crucial for their inhibitory effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • The compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections.
  • Anti-inflammatory Properties:
    • Studies have indicated that this compound may possess anti-inflammatory effects, particularly in myocardial inflammation models. It has been linked to reduced neutrophil infiltration and improved cardiac function post-myocardial infarction (MI) in animal studies .
  • Potential Anticancer Activity:
    • There is emerging evidence supporting the role of similar sulfonylpyridine compounds in cancer therapy, particularly through their ability to modulate pathways involved in cell proliferation and apoptosis .

Case Study 1: Myocardial Inflammation

A study investigated the effects of this compound in a mouse model of myocardial infarction. The results showed:

  • Reduced Inflammation: Significant decreases in neutrophil counts were observed in treated mice compared to controls.
  • Improved Cardiac Function: Echocardiographic assessments indicated enhanced left ventricular ejection fraction and reduced end-systolic volume .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus by targeting specific enzymes involved in cell wall synthesis. The mechanism involved covalent modification of active site cysteine residues, leading to irreversible inhibition .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced neutrophil infiltration in myocardium
AnticancerModulation of cancer cell pathways

Q & A

Basic Question

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Derivatization : Amide coupling via EDC/HOBt activates the carboxylic acid for conjugation with amines, generating libraries for SAR studies .

Advanced Research Question Q. How can computational tools enhance structure-activity relationship (SAR) studies?

  • Molecular Docking : Predict binding modes to receptors (e.g., AutoDock Vina).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

How should researchers address contradictions in reported synthetic yields or reaction outcomes?

Basic Question

  • Reproducibility Checks : Verify solvent purity, catalyst sourcing (e.g., triethylamine vs. DMAP), and moisture control.
  • Byproduct Analysis : Use GC-MS or preparative TLC to isolate and identify competing reaction pathways .

Advanced Research Question Q. What statistical approaches resolve discrepancies in kinetic data?

  • Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, temperature) identifies optimal conditions.
  • Kinetic Modeling : Fitting data to first/second-order rate laws pinpoints rate-limiting steps .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Question

  • Purification Strategies : Recrystallization (e.g., from EtOH/H₂O) or column chromatography (silica gel, gradient elution).
  • Process Monitoring : In-line FTIR tracks reaction completion, minimizing side products .

Advanced Research Question Q. How can continuous flow systems improve scalability?

  • Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • Automated Quenching : Prevents degradation of acid-sensitive intermediates during workup .

What are the compound’s applications in material science or agrochemical research?

Basic Question

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ or Pd⁰) in catalysis.
  • Agrochemical Intermediates : Derivatives show herbicidal activity via ALS enzyme inhibition .

Advanced Research Question Q. How does the sulfonyl group influence photostability in agrochemical formulations?

  • Accelerated UV Testing : Expose derivatives to UV light and quantify degradation via HPLC.
  • Computational QSAR : Correlate substituent electronegativity with photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid
Reactant of Route 2
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid

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